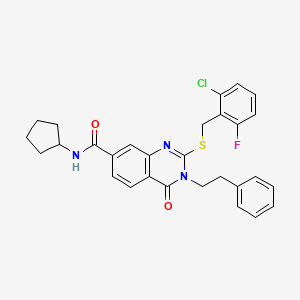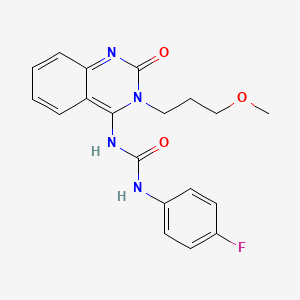![molecular formula C18H14Cl2N2 B3001795 N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-71-6](/img/structure/B3001795.png)
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves several steps. One common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4-chlorophenylethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
Chemistry: The compound serves as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs for treating infectious diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication or protein synthesis. The exact molecular pathways and targets involved in its antimicrobial activity are still under investigation .
Comparaison Avec Des Composés Similaires
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine can be compared with other quinoline derivatives, such as:
- 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
- 3-(substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one
These compounds also exhibit antimicrobial activity but may differ in their potency, spectrum of activity, and specific molecular targets . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological properties and therapeutic potential .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2/c19-16-7-5-13(6-8-16)9-10-21-12-15-11-14-3-1-2-4-17(14)22-18(15)20/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJARJLGDQFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3001721.png)

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)


![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

